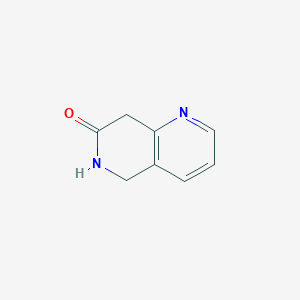

5,6-Dihydro-1,6-naphthyridin-7(8H)-one

Description

Overview of Naphthyridine Heterocycles

Naphthyridines, also known as pyridopyridines, are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. Their structural properties and reactivity have made them a cornerstone in the development of novel chemical entities.

The history of naphthyridines dates back to the late 19th century, with the first synthesis reported by Reissert in 1893. nih.gov However, it was not until the mid-20th century that the synthesis of all the parent isomers was completed. Naphthyridines are diazanaphthalenes with one nitrogen atom in each ring, a configuration that gives rise to six possible constitutional isomers depending on the relative positions of the nitrogen atoms. mdpi.comnih.gov

The six isomeric forms of the naphthyridine nucleus are:

1,7-Naphthyridine

2,6-Naphthyridine

2,7-Naphthyridine

Among these, the 1,8-naphthyridine scaffold has been the most extensively studied, largely due to the discovery of nalidixic acid in 1962, a 1,8-naphthyridine derivative that became a foundational antibacterial agent. nih.gov Nevertheless, interest in the other isomers, including the 1,6-naphthyridine nucleus, has grown substantially as researchers uncover their unique chemical properties and potential applications.

The versatility of the naphthyridine scaffold is significantly expanded through modifications such as partial reduction and oxidation, leading to a wide array of derivatives. Dihydronaphthyridinones, including the titular 5,6-Dihydro-1,6-naphthyridin-7(8H)-one, represent a critical subclass. Their structural diversity arises from several key factors:

Degree and Position of Saturation: The term "dihydro" indicates the addition of two hydrogen atoms, reducing one of the double bonds in the bicyclic system. The location of this saturation can vary, leading to different isomers. For example, 5,6,7,8-tetrahydro-1,6-naphthyridines are also common and well-studied scaffolds. acs.orgnih.gov

Position of the Carbonyl Group: The "-one" suffix signifies the presence of a keto (C=O) group. Its placement on the heterocyclic rings is a major source of structural variation, influencing the compound's electronic properties and reactivity. The 1,6-naphthyridin-2(1H)-one scaffold, for instance, is a well-documented structural motif with its own distinct synthetic routes and biomedical applications. nih.govmdpi.comresearchgate.net

Substitution Patterns: The hydrogen atoms on the carbon and nitrogen atoms of the dihydronaphthyridinone core can be replaced with a vast range of functional groups. This allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for tailoring its function, particularly in medicinal chemistry. researchgate.netmdpi.com

The combination of these factors allows for the creation of extensive libraries of dihydronaphthyridinone derivatives, each with potentially unique characteristics and activities.

Significance of the this compound Scaffold and Related Dihydronaphthyridinones in Modern Chemical Research

The 1,6-naphthyridinone core is recognized as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. This inherent versatility has established the this compound scaffold and its relatives as vital components in contemporary research.

Dihydronaphthyridinone scaffolds are pivotal intermediates in the synthesis of complex, biologically active molecules. Their inherent reactivity and functional group handles allow for elaboration into a wide range of derivatives. For example, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines has been developed as the core scaffold for potent inverse agonists of the retinoid-related orphan receptor γt (RORγt), a target for autoimmune diseases. acs.org Similarly, novel benzo[b] nih.govresearchgate.netnaphthyridine derivatives are prepared from tetrahydro-level precursors and investigated as potential inhibitors of enzymes like monoamine oxidase (MAO). mdpi.com The strategic construction of these scaffolds is a key step in the discovery of new therapeutic agents. mdpi.com

Beyond medicine, the unique electronic properties of the naphthyridine nucleus lend themselves to applications in catalysis and materials science. While the 1,8-isomer is more commonly cited, the principles extend to the broader family.

Catalysis: Naphthyridine derivatives serve as effective ligands for various metal catalysts, including those based on rhodium, iridium, ruthenium, copper, and nickel. researchgate.net The nitrogen atoms in the rings can coordinate with metal centers, influencing the catalyst's activity and selectivity in important organic transformations. Organocatalysts like camphor (B46023) sulfonic acid have also been used to facilitate the synthesis of complex 1,6-naphthyridine derivatives. ekb.eg

Materials Science: The conjugated π-system of naphthyridine derivatives makes them attractive candidates for organic electronic materials. Researchers have synthesized novel 1,8-naphthyridine-based oligomers for use in Organic Light-Emitting Diodes (OLEDs), where they function as efficient electron-transport and emitting materials. rsc.orgresearchgate.net These compounds exhibit high fluorescence, thermal stability, and tunable properties, demonstrating their potential in developing high-performance electronic displays. rsc.orgnih.gov

The naphthyridine class of compounds, including various dihydronaphthyridinone derivatives, exhibits a remarkably broad range of biological activities. This has made them a fertile ground for drug discovery programs worldwide. mdpi.comnih.gov Natural and synthetic naphthyridines have been investigated for numerous therapeutic applications, as detailed in the table below.

| Biological Activity | Naphthyridine Scaffold Example | Description of Findings | Reference |

|---|---|---|---|

| Anticancer | Benzo[b] nih.govresearchgate.netnaphthyridines | Derivatives have shown antiproliferative and cytotoxic activities against various cancer cell lines. | mdpi.com |

| Anti-inflammatory | (E)-1,2,3,4-Tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridines | Naphthyridines have demonstrated anti-inflammatory properties in various studies. | acs.org |

| Antiviral (Anti-HIV) | (E)-1,2,3,4-Tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridines | Certain naphthyridine derivatives have been identified with anti-HIV activity. | acs.org |

| Antibacterial | Canthin-6-one (a 1,5-Naphthyridine alkaloid) | Showed strong inhibitory activity against Staphylococcus aureus and Escherichia coli. | mdpi.com |

| Antifungal | Sampangine | Exhibited potent activity against various fungi, including Candida albicans and Cryptococcus neoformans. | mdpi.com |

| Neurological Activity | Indolo nih.govrsc.orgnaphthyridine alkaloids | Alkaloids from Erythrina species affect the central nervous system, showing hypnotic and sedative activity. | nih.gov |

| Cardiovascular Effects | General Naphthyridine Alkaloids | Studies have indicated that some naphthyridine alkaloids can affect the cardiovascular system. | mdpi.com |

This wide spectrum of activity underscores the therapeutic potential held within the naphthyridine family and drives the continued synthesis and evaluation of novel derivatives based on scaffolds like this compound.

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

6,8-dihydro-5H-1,6-naphthyridin-7-one |

InChI |

InChI=1S/C8H8N2O/c11-8-4-7-6(5-10-8)2-1-3-9-7/h1-3H,4-5H2,(H,10,11) |

InChI Key |

REGKJBDNSSJLJI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CNC1=O)C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dihydro 1,6 Naphthyridin 7 8h One and Analogous Dihydronaphthyridinones

Strategies for Constructing the Dihydronaphthyridinone Core

The construction of the dihydronaphthyridinone framework can be achieved through several strategic approaches, primarily involving the formation of the second ring onto a pre-existing pyridine (B92270) or pyridone precursor.

Cyclization Reactions Utilizing Pyridine Precursors

Cyclization reactions that start with appropriately substituted pyridine derivatives are a common and effective way to build the dihydronaphthyridinone core. These methods can be categorized based on the type of activation used to induce the ring-closing step.

Acid catalysis is a classical yet powerful tool for promoting the intramolecular cyclization of suitably functionalized pyridine precursors. A notable example involves the synthesis of 1,6-naphthyridin-5(6H)-one from 2-(2,2-dimethoxyethyl)nicotinamide. In a patented procedure, this transformation is efficiently achieved by refluxing the starting material in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H2O). The acid facilitates the hydrolysis of the dimethoxyethyl group to an aldehyde, which then undergoes intramolecular condensation with the amide to form the dihydronaphthyridinone ring system.

This approach highlights the utility of latent functional groups that can be unmasked under acidic conditions to trigger the desired cyclization. The reaction is generally clean and provides the product in good yield.

Table 1: Acid-Catalyzed Cyclization for 1,6-Naphthyridin-5(6H)-one Synthesis

| Starting Material | Catalyst | Solvent | Conditions | Product | Yield |

| 2-(2,2-dimethoxyethyl)nicotinamide | TsOH·H2O | Toluene | Reflux, 14 h | 1,6-Naphthyridin-5(6H)-one | 66% |

Annulative cyclization strategies involve the formation of a new ring by combining a substrate with a reagent that provides the necessary atoms. While direct examples of annulative cyclization using pyridine precursors and external nitrogen sources to form 5,6-dihydro-1,6-naphthyridin-7(8H)-one are not prevalent in the literature, related methodologies showcase the potential of this approach. For instance, rhodium(III)-catalyzed annulation reactions have been developed for the synthesis of various nitrogen-containing heterocycles. These reactions often proceed through C-H bond activation of an aromatic or heteroaromatic ring, followed by coupling with a partner that delivers the remaining atoms for the new ring.

An example of a related transformation is the rhodium(III)-catalyzed spiroannulation between N-aryl indazol-3-ols and maleimides, which leads to the formation of spirosuccinimides. rsc.org Although the starting materials and products are different, this reaction illustrates the principle of building a new heterocyclic ring through a catalyzed annulation process. The development of similar catalytic systems for the direct annulation of a nitrogen-containing component onto a pyridine substrate could provide a novel and efficient route to dihydronaphthyridinones.

Visible-light photoredox catalysis has emerged as a mild and powerful tool for a wide range of organic transformations, including cyclization reactions. rsc.org This methodology often involves the generation of radical intermediates under gentle conditions, which can then participate in ring-forming reactions. While a direct visible-light-induced synthesis of this compound from a simple pyridine precursor has not been explicitly detailed, related transformations highlight the feasibility of this approach.

For example, visible-light-induced radical cascade sulfonylation/cyclization has been used to synthesize indole-fused pyridine derivatives. nih.govacs.org In these reactions, a radical is generated and adds to a tethered alkene or alkyne on a pyridine ring, initiating a cyclization cascade. Similarly, the synthesis of 2-quinolinone derivatives has been achieved through visible-light-induced cyclization of O-alkenylcarboxanilides. researchgate.net These examples suggest that a suitably substituted pyridine with a pendant reactive group could undergo visible-light-mediated cyclization to form the dihydronaphthyridinone core.

Table 2: Examples of Visible-Light-Induced Cyclizations for Heterocycle Synthesis

| Starting Material Type | Product Type | Key Features |

| O-Alkenylcarboxanilides | 2-Quinolinones | Free radical cyclization |

| Imidazoles with unactivated alkenes | Polycyclic imidazoles | Radical cascade difluoromethylation/cyclization |

| N-Tosyl vinylaziridines with difluoroalkyl halides | Pyridines | Formal [5 + 1] cycloaddition |

Tandem and Multi-Component Reaction Sequences

Tandem and multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. nih.govresearchgate.net These strategies are particularly valuable for constructing heterocyclic scaffolds like dihydronaphthyridinones.

A noteworthy example is the silver-catalyzed tandem synthesis of highly functionalized 1,2-dihydrobenzo researchgate.netfrontiersin.orgnaphthyridines. researchgate.net This three-component reaction involves the coupling of ortho-alkynylaldehydes, amines, and active methylene (B1212753) compounds or ketones. The reaction proceeds through a sequence of steps including the formation of an enamine, nucleophilic attack on the alkyne, and a 6-endo-dig cyclization, all facilitated by the silver catalyst. This methodology allows for the rapid assembly of the dihydronaphthyridine core with a high degree of molecular diversity.

The general principle of MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, and can be adapted for the synthesis of various dihydropyridine derivatives. acs.org The application of similar multi-component strategies to pyridine-based starting materials could provide a convergent and versatile route to dihydronaphthyridinones.

Table 3: Multi-Component Reaction for the Synthesis of Dihydronaphthyridine Analogs

| Reaction Type | Components | Catalyst | Product |

| Three-component tandem reaction | ortho-Alkynylaldehydes, amines, active methylene compounds/ketones | Silver | 1,2-Dihydrobenzo researchgate.netfrontiersin.orgnaphthyridines |

Intramolecular Cyclization Pathways, such as Hetero-Diels-Alder Reactions

Intramolecular cyclization reactions, particularly the hetero-Diels-Alder reaction, represent a powerful strategy for the stereoselective synthesis of heterocyclic systems. nih.govfrontiersin.org In this approach, a diene and a dienophile are tethered within the same molecule, and upon activation (often by heat or a Lewis acid), they undergo a [4+2] cycloaddition to form a bicyclic product.

For the synthesis of dihydronaphthyridinone analogs, an intramolecular hetero-Diels-Alder reaction could be envisioned where a pyridine ring is part of the dienophile or is tethered to the diene. While a direct application of this strategy to the synthesis of this compound is not widely reported, related examples demonstrate the potential of this methodology. For instance, the intramolecular hetero-Diels-Alder reaction of N-arylimines with tethered olefins has been used to synthesize octahydroacridine derivatives. In this case, the imine acts as a 2-azadiene.

Another relevant example is the intramolecular [4+2] cycloaddition of iminoacetonitriles, which function as electron-deficient dienophiles. nih.gov These reactions provide access to a variety of nitrogen-containing heterocycles. The development of substrates where a pyridine moiety is appropriately positioned to participate in an intramolecular hetero-Diels-Alder reaction could offer a highly controlled and stereoselective route to the dihydronaphthyridinone core.

Table 4: Examples of Intramolecular Hetero-Diels-Alder Reactions for Heterocycle Synthesis

| Diene/Dienophile System | Product Type | Key Features |

| N-Arylimines with tethered olefins | Octahydroacridines | Lewis acid-catalyzed, high stereoselectivity |

| Iminoacetonitriles with tethered dienes | Quinolizidines | Electron-deficient dienophile |

Specialized Synthetic Approaches for Dihydro and Tetrahydro Variants

The synthesis of partially saturated naphthyridinone systems requires specific methodologies to control the degree of hydrogenation and the stereochemistry of the resulting products.

A key approach to synthesizing 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives involves the reaction of Baylis-Hillman adducts with 1,3-cyclohexanedione (B196179) or its derivatives. google.com This method, conducted in the presence of a base catalyst, is followed by the addition of ammonium (B1175870) acetate (B1210297) or aqueous ammonia (B1221849) to facilitate cyclization. google.com The process is notable for its mild reaction conditions and good yields. google.com Another method involves the intramolecular cobalt-catalyzed [2 + 2 + 2] cyclization to form 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds, which can then be further functionalized. nih.gov Additionally, cis- and trans-diastereomers of related deazapurine derivatives have been synthesized from diastereomers of 4-trans-cyano-2-methyl-3-phenyl-5-oxopyrrolidine through a multi-step process involving reduction, tosylation, iodination, and elimination. nih.gov

Table 1: Selected Synthetic Methods for Dihydronaphthyridinone Derivatives

| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Baylis-Hillman adduct, 1,3-Cyclohexanedione | Base catalyst, Ammonium acetate | 7,8-Dihydroquinolin-5(6H)-one | google.com |

| Diynes, Alkynes | Cobalt catalyst | 5,6,7,8-Tetrahydro-1,6-naphthyridine | nih.gov |

| 4-trans-cyano-2-hydroxymethyl-3-phenyl-5-oxopyrrolidine | TsCl, NaI, Raney-Ni | 7,8-Dihydro-7-deazapurine | nih.gov |

The development of asymmetric methods to produce enantiomerically pure dihydronaphthyridinones is crucial for their application in medicinal chemistry. Organocatalysis has emerged as a powerful tool for these transformations. For instance, a quinine-derived squaramide has been shown to effectively catalyze a triple-domino Michael/aza-Henry/cyclization reaction to produce highly functionalized tetrahydropyridines with three contiguous stereocenters in good yields and excellent enantioselectivities. nih.gov

Another approach utilizes a dual-catalyst system for the hetero-Diels-Alder reaction of imines. researchgate.net This system, which may involve a chiral and a non-chiral catalyst, allows for catalyst turnover while maintaining high levels of asymmetric induction. researchgate.net Bimetallic catalytic systems, such as a Rh(II) salt combined with a chiral N,N'-dioxide–Sm(III) complex, have been developed for tandem ylide formation and [4 + 3]-cycloaddition reactions, yielding chiral dihydro-1,3-dioxepines with high enantiomeric excess. nih.gov These methods highlight the progress in creating complex heterocyclic structures with precise stereochemical control. nih.govnih.gov

Advanced Catalytic and Green Chemistry Approaches in Naphthyridinone Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems and green chemistry principles to improve efficiency and reduce environmental impact.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for functionalizing the naphthyridinone scaffold. mdpi-res.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely used to form carbon-carbon and carbon-heteroatom bonds. mdpi-res.commdpi.com These reactions typically involve three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Cobalt-catalyzed cross-couplings of halogenated naphthyridines with organometallic reagents (magnesium and zinc) have also proven effective for producing polyfunctional naphthyridines. nih.gov The use of co-catalysts or additives like sodium formate (B1220265) can significantly broaden the scope of these reactions. nih.gov The Suzuki-Miyaura reaction, in particular, is a robust method for coupling organoboron compounds with organic halides, often employing palladium catalysts with specialized ligands like SPhos to achieve high yields. youtube.comcapes.gov.br

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst System (Example) | Bond Formed | Key Features | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos | C(sp²)–C(sp²) | Tolerant of various functional groups, uses organoboron reagents. | youtube.comcapes.gov.br |

| Heck | Pd(OAc)₂, SPhos | C(sp²)–C(sp²) | Couples alkenes with aryl or vinyl halides. | capes.gov.br |

| Sonogashira | Palladium catalyst, Copper co-catalyst | C(sp²)–C(sp) | Couples terminal alkynes with aryl or vinyl halides. | mdpi.com |

| Cobalt-Catalyzed Coupling | CoCl₂ | C(sp²)–C(sp²), C(sp²)–C(sp³) | Effective for functionalizing electron-deficient N-heterocycles. | nih.gov |

Olefin and enyne metathesis reactions, often utilizing well-defined ruthenium-based catalysts like those developed by Grubbs, have become powerful methods for ring construction in organic synthesis. organic-chemistry.orgsigmaaldrich.com Ring-closing metathesis (RCM) is particularly useful for synthesizing cyclic structures, including those found in naphthyridinone analogs. nih.gov For example, the synthesis of spiro-naphthyridinone derivatives has been achieved through a combination of a Claisen rearrangement and a subsequent ring-closing metathesis step mediated by Grubbs' catalyst. researchgate.net

Enyne metathesis, which involves the reaction of an alkene and an alkyne, provides another route to form cyclic and bicyclic systems. organic-chemistry.org These reactions benefit from the high functional group tolerance and stability of modern ruthenium catalysts, allowing for the construction of complex molecular architectures under relatively mild conditions. sigmaaldrich.combeilstein-journals.org

The application of nanomaterial-based catalysts is a rapidly growing field in green and sustainable chemistry. longdom.orgmdpi.com These catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and selectivity. longdom.orgresearchgate.net Nanocatalysts can be composed of various materials, including magnetic nanoparticles, metal oxides, and graphene-supported metals. longdom.org

Magnetic nanocatalysts, in particular, offer the significant advantage of easy separation from the reaction mixture using an external magnet, facilitating catalyst recovery and reuse. rsc.orgresearchgate.net For example, palladium nanoparticles immobilized on a magnetic chitosan-anchored Schiff base have been shown to be a highly efficient and recyclable catalyst for Suzuki-Miyaura and Heck-Mizoroki coupling reactions. rsc.org These sustainable catalytic systems are being applied to a wide range of organic transformations, including coupling reactions, oxidations, and reductions, aligning with the principles of green chemistry. researchgate.netmrforum.com

Reactivity and Chemical Transformations of the 5,6 Dihydro 1,6 Naphthyridin 7 8h One System and Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Ring System

The electronic nature of the 5,6-dihydro-1,6-naphthyridin-7(8H)-one ring system, with its electron-rich and electron-deficient centers, allows for both electrophilic and nucleophilic substitution reactions. The pyridine (B92270) portion of the molecule is generally susceptible to nucleophilic attack, particularly when activated, while the pyridinone ring can undergo electrophilic substitution.

An example of electrophilic substitution on a related azaarene N-oxide system is the organocatalytic meta-C–H hydroxylation. In a study on various azaarenes, 1,6-naphthyridine (B1220473) N-oxide was successfully converted to its meta-hydroxylated derivative. This reaction is initiated by a reactive nitrilium ion formed in situ and proceeds through a sequential 1,3-dipolar cycloaddition, 1,3-oxygen transfer, and rearomatization. acs.org While this reaction was performed on the N-oxide of the fully aromatic 1,6-naphthyridine, it suggests that the dihydronaphthyridinone system could potentially undergo similar C-H functionalization under specific activating conditions.

Nucleophilic substitution reactions are also crucial for the derivatization of naphthyridine cores. For instance, in the synthesis of benzo[b] mdpi.comnih.govnaphthyridine derivatives, the chloro group at the 10-position of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comnih.govnaphthyridines serves as a leaving group for nucleophilic displacement, although in some cases, the system was found to be unreactive towards certain nucleophiles like activated alkynes. mdpi.com The reactivity of such systems highlights the potential for nucleophilic substitution on halogenated derivatives of this compound.

Functional Group Interconversions on the Naphthyridinone Scaffold

Oxidation and Reduction Reactions of Naphthyridinone Moieties

The oxidation and reduction of the this compound core can lead to a variety of related heterocyclic structures. Oxidation can result in the formation of the corresponding aromatic naphthyridinone or fully aromatic naphthyridine, depending on the reaction conditions and the starting material. Conversely, reduction can saturate the pyridine ring, yielding tetrahydronaphthyridine derivatives.

While specific examples for the oxidation and reduction of this compound are not extensively documented in readily available literature, the general reactivity of similar heterocyclic systems suggests that standard oxidizing agents (e.g., MnO₂, DDQ) and reducing agents (e.g., NaBH₄, H₂/Pd) could be employed.

Halogenation Strategies and Subsequent Derivatization

Halogenation of the this compound scaffold introduces a versatile functional handle for further derivatization, particularly for cross-coupling reactions. The positions on both the pyridine and pyridinone rings can potentially be halogenated, with the regioselectivity depending on the reaction conditions and the electronic nature of the specific positions.

A review on 1,6-naphthyridin-2(1H)-ones indicates that halogen substituents are commonly found at various positions on the ring system, suggesting that halogenation is a feasible and utilized strategy in the synthesis of derivatives. nih.gov For example, the synthesis of 7-methyl-1,8-naphthyridinone derivatives often involves the introduction of a bromine atom at the C-6 position, which has been shown to enhance biological activity. nih.gov

Once halogenated, these derivatives can undergo a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, to introduce aryl, alkynyl, and amino substituents, respectively. For instance, 8-bromo-1,5-naphthyridine derivatives have been successfully used in Suzuki-Miyaura coupling reactions with arylboronic acids to yield 8-aryl-1,5-naphthyridines. mdpi.com

Table 1: Examples of Derivatization of Halogenated Naphthyridine Systems (Illustrative from related systems)

| Starting Material (Related System) | Reagents and Conditions | Product | Reference |

| 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comnih.govnaphthyridine | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80 °C | 2-Alkyl-10-(phenylethynyl)-1,2,3,4-tetrahydrobenzo[b] mdpi.comnih.govnaphthyridine | mdpi.com |

| 8-Bromo-1,5-naphthyridine | 4-Formylarylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 8-(4-Formylaryl)-1,5-naphthyridine | mdpi.com |

This table illustrates potential derivatizations based on the reactivity of related halogenated naphthyridine scaffolds.

Alkylation and Acylation of Nitrogen and Carbon Positions

The nitrogen atom in the pyridinone ring (N-6) and the pyridine ring (N-1) of the this compound system can be targeted for N-alkylation and N-acylation reactions. These modifications are important for modulating the physicochemical properties and biological activity of the resulting compounds.

N-functionalization of the related 1,5-naphthyridine (B1222797) scaffold has been demonstrated with a variety of electrophiles, including isocyanates, tosyl halides, and epoxides, highlighting the nucleophilic character of the ring nitrogen. mdpi.com It is expected that the N-6 position of this compound would exhibit similar reactivity.

Carbon alkylation, particularly at the C-5 and C-8 positions, can also be envisioned, potentially through metalation-alkylation sequences or under specific free-radical conditions.

Cycloaddition Reactions Leading to Fused Naphthyridinone Systems

Cycloaddition reactions offer a powerful strategy for the construction of complex fused heterocyclic systems from the this compound core. The double bond in the pyridinone ring can act as a dienophile or a dipolarophile in various cycloaddition reactions.

A notable example of a cycloaddition reaction to form a fused system is the dipolar cycloaddition of an azide (B81097) to a piperidine (B6355638) derivative to form a triazolopiperidine ring system. nih.gov This demonstrates the feasibility of using cycloaddition reactions to build fused rings onto a nitrogen-containing heterocycle. While this example does not start with the exact naphthyridinone , it provides a proof of concept for the type of transformations that could be applied to the C=C bond within the this compound system to generate novel, complex scaffolds.

Another relevant reaction is the Povarov reaction, an aza-Diels-Alder reaction, which has been used to synthesize 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. mdpi.com This type of reaction could potentially be adapted to the dihydronaphthyridinone system to create fused polycyclic structures.

Computational and Theoretical Studies on 5,6 Dihydro 1,6 Naphthyridin 7 8h One and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic nature of molecules.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of heterocyclic compounds, including the naphthyridinone scaffold. researchgate.netrsc.org DFT calculations are used to determine optimized molecular geometries and to analyze the electronic landscape of a molecule, which is crucial for predicting its reactivity and stability. researchgate.netnih.gov Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.uanih.gov

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. dntb.gov.uanih.gov For naphthyridinone derivatives, DFT has been employed to study these frontier molecular orbitals to understand their electronic characteristics and reaction tendencies. researchgate.net

Another important output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dntb.gov.ua This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. For instance, in related heterocyclic systems, DFT calculations have been used to identify reactive sites and understand intermolecular interactions. nih.govmdpi.com These computational approaches can effectively guide the synthesis of new derivatives with desired electronic properties. rsc.org

| Parameter | Significance | Application to Naphthyridinone Analogues |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity as a nucleophile. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity as an electrophile. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity; a smaller gap implies higher reactivity. dntb.gov.ua | Helps in understanding the kinetic stability of different derivatives. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites for electrophilic and nucleophilic attack. dntb.gov.ua | Visualizes potential hydrogen bonding sites and non-covalent interactions. |

The structural flexibility and the potential for tautomerism are critical aspects of the chemistry of 5,6-Dihydro-1,6-naphthyridin-7(8H)-one. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org For the title compound, the presence of a lactam (amide within a ring) structure gives rise to significant keto-enol tautomerism. masterorganicchemistry.comlibretexts.org

The this compound form is the "keto" tautomer. Through the migration of a proton from the nitrogen at position 8 to the carbonyl oxygen at position 7, the "enol" tautomer, 8,9-Dihydro-1,6-naphthyridin-7-ol, can be formed. This equilibrium is catalyzed by both acids and bases. youtube.com Generally, for simple ketones and lactams, the keto form is overwhelmingly favored at equilibrium. libretexts.orgmasterorganicchemistry.com However, factors such as conjugation, aromaticity, and intramolecular hydrogen bonding can shift the equilibrium toward the enol form. youtube.com In some heterocyclic systems, the presence of both keto and enol forms has been observed in crystal structures, stabilized by strong intramolecular hydrogen bonds. nih.gov

Computational methods, including DFT, are essential for elucidating the relative stabilities of these tautomers. By calculating the total electronic energies of the different forms, researchers can predict which tautomer is more stable and therefore more prevalent. nih.govnih.gov These calculations can be performed in the gas phase or by incorporating solvent models to better reflect experimental conditions. Conformational analysis also reveals the most stable three-dimensional arrangement of the atoms in each tautomeric form. For the partially saturated dihydronaphthyridinone ring, this involves determining the preferred ring puckering and the orientation of substituents.

| Tautomeric Form | Structure Name | Key Structural Features |

|---|---|---|

| Keto Form (Lactam) | This compound | Contains a carbonyl group (C=O) at position 7 and an N-H bond at position 8. |

| Enol Form (Lactim) | 8,9-Dihydro-1,6-naphthyridin-7-ol | Contains a hydroxyl group (-OH) at position 7 and a C=N double bond within the ring. |

Molecular Modeling and Docking Simulations for Biological Target Interaction Prediction

Given that naphthyridinone derivatives are known to exhibit a wide range of biological activities, molecular modeling and docking simulations are invaluable tools for predicting how they might interact with specific biological targets. nih.gov These in silico techniques are central to modern drug discovery, allowing for the rapid screening of virtual compound libraries and the rational design of more potent and selective inhibitors. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. This method has been successfully applied to various analogues of the naphthyridinone scaffold to predict their interactions with protein kinases, which are common targets in cancer therapy. nih.govresearchgate.net For example, docking studies have elucidated how 1,6-naphthyridinone derivatives bind to the ATP-binding site of kinases like AXL, showing how specific substituents can form key hydrogen bonds and hydrophobic interactions to enhance inhibitory activity. nih.gov Similarly, docking has been used to study the binding of 1,8-naphthyridine (B1210474) derivatives to the human estrogen receptor, a target in breast cancer. researchgate.net

These simulations provide detailed, atom-level insights into the structure-activity relationships. They can reveal which parts of the molecule are essential for binding and which can be modified to improve properties like potency or selectivity. For this compound analogues, docking could be used to predict their potential as inhibitors of various kinases or other enzymes, guiding the synthetic efforts toward the most promising compounds.

| Naphthyridinone Scaffold | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| 1,6-Naphthyridinone | AXL Kinase | Identified key hydrogen bonds and hydrophobic interactions in the ATP-binding site, guiding optimization for selectivity over MET kinase. | nih.gov |

| 1,8-Naphthyridine | Human Estrogen Receptor | Predicted binding energies superior to the standard drug Tamoxifen for certain derivatives. | researchgate.net |

| 1,8-Naphthyridine | DNA Gyrase | Showed potential binding modes, supporting the hypothesis that these compounds act as DNA gyrase inhibitors. | nih.gov |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrids | NQO1 Protein | Examined the possibility of interaction between the hybrid ligands and the NQO1 protein active site. | nih.gov |

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. brieflands.com The goal of QSAR is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced potency. brieflands.comresearchgate.net

The development of a QSAR model involves calculating a set of numerical descriptors for each molecule in a training set. These descriptors can encode various aspects of the molecular structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build an equation that links these descriptors to the observed biological activity. brieflands.com

For naphthyridine derivatives, QSAR models have been developed to predict their activity against targets like HIV-1 integrase. researchgate.net These studies have shown that properties related to polarizability, electronegativity, and the presence of specific functional groups are important for activity. researchgate.net More qualitative Structure-Activity Relationship (SAR) studies on 1,6-naphthyridinone kinase inhibitors have revealed that the nature and position of substituents on the naphthyridinone core are critical. nih.govnih.gov For example, in a series of AXL kinase inhibitors, modifications to the side chains were systematically made to improve potency and selectivity. nih.gov Similarly, for pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors of the Wee1 kinase, SAR studies showed that while some substitutions increased potency, they could decrease selectivity against other kinases. researchgate.net These SAR findings provide the foundational data needed to build more complex and predictive QSAR models for this compound analogues.

| Structural Region | General Observation from SAR | Potential Impact on Activity |

|---|---|---|

| Substituents on the phenyl ring (if present) | The type and position of substituents (e.g., electron-donating or -withdrawing groups) can significantly alter binding affinity. | Can influence hydrogen bonding, hydrophobic interactions, and electronic complementarity with the target. researchgate.net |

| Groups attached to the lactam nitrogen | Modifications in this region often project into solvent-exposed areas of a binding pocket. | Can be used to modulate physicochemical properties like solubility without disrupting core binding interactions. nih.gov |

| Substituents on the non-lactam ring | Small, specific groups can enhance selectivity by creating or avoiding steric clashes with amino acid residues in the target. | Crucial for achieving selectivity between closely related protein targets (e.g., different kinases). nih.gov |

Q & A

Q. What are the common synthetic routes for 5,6-Dihydro-1,6-naphthyridin-7(8H)-one and its derivatives?

- Methodological Answer : The core scaffold can be synthesized via cyclization reactions. For example, 2,4-dimethyl-6-phenyl-1,7-naphthyridin-8(7H)-one was prepared by heating 3-phenylethynyl-2-pyridinecarboxamide with sodium ethoxide in ethanol under reflux (72% yield) . Halogenation using POBr₃ or POCl₃ at elevated temperatures (95–130°C) is effective for introducing halogens at the C5 position, with yields ranging from 57% to 90% . Derivatives with aryl or alkyl substituents at C6 can be dehydrogenated using NaH in DMSO or Na₂SeO₃ in DMSO, depending on substituent compatibility .

Q. How can structural characterization of this compound derivatives be optimized?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR/IR : Used to confirm acetyl, methyl, and propyl substituents (e.g., 3-acetyl-4,7-dimethyl-1,6-dipropyl derivatives show distinct carbonyl stretches at ~1700 cm⁻¹ in IR and methyl proton signals at δ 1.2–2.5 ppm in ¹H NMR) .

- X-ray crystallography : Critical for resolving regiochemical ambiguities. For example, the crystal structure of 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one confirmed the hydroxyl group’s position at C7 and methyl at C6 .

Q. What are typical functionalization strategies for the 1,6-naphthyridine core?

- Methodological Answer :

- Esterification/Amidation : React carboxylic acid derivatives (e.g., 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid) with alcohols or amines under standard coupling conditions .

- N-Alkylation : Use NaH in DMF with alkyl halides (e.g., 3-(2,6-dichlorophenyl)-7-fluoro-1,6-naphthyridin-2(1H)-one was methylated at N1 with MeI in 90% yield) .

Advanced Research Questions

Q. How can regioselective cross-coupling reactions be achieved in 1,6-naphthyridine systems?

- Methodological Answer : Pd(0)-catalyzed Suzuki-Miyaura reactions enable regioselective coupling at C5 or C6. For example, 5,7-dichloro-1,6-naphthyridine undergoes selective coupling at C5 with aryl boronic acids using Pd(PPh₃)₄ in dioxane/water (80°C, 12 h), achieving >80% yield . Solvent choice (e.g., THF vs. DMF) and catalyst loading (1–5 mol%) critically influence selectivity.

Q. What catalytic systems optimize dehydrogenation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones to aromatic naphthyridines?

- Methodological Answer : Two protocols are recommended:

- NaH in DMSO : Effective for C6-aryl substrates (e.g., 6-phenyl derivatives dehydrogenate in 85% yield at 120°C for 4 h) .

- Na₂SeO₃ in DMSO : Broadly applicable to alkyl and aryl substituents, with yields >75% at 100°C for 6 h. Monitor reaction progress via TLC (eluent: EtOAc/hexanes 1:1) to avoid over-oxidation .

Q. How to resolve contradictions in substituent effects on decarboxylation reactions?

- Methodological Answer : Decarboxylation efficiency depends on substituent electronic effects. For example:

Q. What strategies address low yields in Vilsmeier-Haack formylation of 1,6-naphthyridines?

- Methodological Answer : Key factors include:

- Temperature control : Add POCl₃ dropwise at 5°C to prevent side reactions (e.g., 8-(α-hydroxybenzyl)-6-methyl-5-oxo-2-styryl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid was synthesized in 57% yield) .

- Quenching sequence : Rapid hydrolysis after formylation minimizes decomposition. Use ice-cold water and neutralize with NaHCO₃ immediately post-reaction.

Notes on Data Interpretation

- Contradictory halogenation outcomes : Evidence shows that POCl₃ at 130°C (sealed) gives higher yields (90%) than POBr₃ (57%) for 5-chloro derivatives, likely due to bromide’s poorer leaving-group ability .

- Regioselectivity in alkylation : N1 vs. O-alkylation preferences depend on base strength (e.g., NaH favors N-alkylation, while K₂CO₃ may promote O-alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.